N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of 2,5-dichlorophenylamine with a suitable carboxylic acid derivative under high-temperature conditions. Subsequent nitration and methylation steps are employed to introduce the nitro and methyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. Advanced purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH) are often used.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound's biological activities make it a candidate for drug development. It can be used in the treatment of various diseases, such as infections, inflammation, and cancer.
Industry: In the materials science industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The nitro group plays a crucial role in its biological activity, as it can undergo redox reactions within biological systems. The compound may interact with enzymes, receptors, or other biomolecules, leading to its therapeutic effects.
Comparison with Similar Compounds
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
Uniqueness: N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide stands out due to its specific substitution pattern and the presence of both nitro and methyl groups. These structural features contribute to its unique reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O4/c1-11-14(3-2-4-18(11)26(28)29)20(27)24-13-6-8-19-17(10-13)25-21(30-19)15-9-12(22)5-7-16(15)23/h2-10H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGXIWLIFISABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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